Product packaging for HMPL-523(Cat. No.:)

HMPL-523

Cat. No.: B1574640
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HMPL-523 (Sovleplenib) is a novel, selective, and orally available small-molecule inhibitor of Spleen Tyrosine Kinase (Syk) with an IC50 of 25 nM . Syk is a non-receptor tyrosine kinase and a major component of the B-cell receptor (BCR) signaling pathway, which regulates proliferation, differentiation, and survival of B lymphocytes . The abnormal activation of BCR signaling is closely related to the development of B-cell malignancies and autoimmune disorders, making Syk an established therapeutic target . In preclinical studies, this compound demonstrated potent anti-tumor activity. It blocked phosphorylation of the downstream protein BLNK and inhibited cell viability in B-cell lymphoma cell lines . The compound also showed synergistic activity in killing human diffused large B-cell lymphoma (DLBCL) cells when used in combination with other agents . In vivo, this compound inhibited tumor growth in B-cell lymphoma xenograft models . The primary research applications for this compound are in the fields of oncology and immunology. It is a valuable tool for investigating the role of Syk in B-cell lymphomas and in autoimmune conditions such as primary immune thrombocytopenia (ITP) . In ITP, platelet destruction is mediated by Syk-dependent phagocytosis, and inhibiting Syk represents a promising research approach for understanding this disease mechanism . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HMPL-523;  HMPL 523;  HMPL523.

Origin of Product

United States

Hmpl 523: a Spleen Tyrosine Kinase Inhibitor

Therapeutic Rationale for Selective Syk Inhibition

Given Syk's central role in signal transduction pathways critical for immune responses and its involvement in the pathogenesis of various diseases, particularly autoimmune disorders and hematological malignancies, selective pharmacological inhibition of Syk has emerged as a promising therapeutic strategy tandfonline.comscitechnol.comnih.govfrontiersin.orgnih.gov.

The therapeutic rationale for targeting Syk is multifaceted:

Modulation of B-cell Activity : Syk is essential for BCR signaling, and its inhibition can suppress B-cell activation, proliferation, and antibody production, which are critical in autoimmune diseases and B-cell lymphomas scitechnol.comnih.govnih.gov.

Inhibition of Fc Receptor Signaling : Syk mediates signaling from Fc receptors, which are involved in inflammation and the destruction of cells in autoimmune conditions like immune thrombocytopenia (ITP) tandfonline.comnih.gov. Inhibiting Syk can prevent autoantibody-mediated destruction and reduce proinflammatory cytokine production tandfonline.comresearchgate.net.

Impact on Innate Immune Responses : Syk is involved in signaling from C-type lectins and integrins, and its inhibition can have pleiotropic anti-inflammatory effects by impacting various innate immune effector functions nih.govnih.gov.

Anti-tumor Activity : In hematological malignancies, where Syk is often constitutively active and promotes cell survival and proliferation, its inhibition can induce anti-tumor responses scitechnol.comoup.comnih.govnih.gov. Selective Syk inhibitors have demonstrated activity in preclinical models and clinical trials for B-cell lymphomas and leukemias tandfonline.comoup.comashpublications.orgprobechem.com.

Improved Selectivity and Safety Profile : Early Syk inhibitors sometimes exhibited off-target activities leading to undesirable side effects nih.govacs.org. The rational design of highly selective Syk inhibitors aims to minimize these off-target effects, potentially offering safer and more effective treatments nih.govacs.org. By optimizing interactions within the Syk ATP binding site, researchers aim to achieve high selectivity over other kinases acs.org.

The development of selective Syk inhibitors represents an attractive therapeutic approach for a range of conditions where aberrant Syk activity is a key driver of pathology tandfonline.comscitechnol.comnih.gov. This targeted approach aims to achieve greater and broader therapeutic efficacy by modulating multiple disease pathways, while minimizing potential adverse effects associated with less selective inhibitors nih.gov.

Note on this compound Specific Content: The user's prompt specified "Subject: Generate English Article focusing solely on the chemical Compound “this compound”" but provided an outline that covers the general biological significance, disease involvement, and therapeutic rationale of Spleen Tyrosine Kinase (Syk). The instructions also explicitly stated, "Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics." As such, this article strictly adheres to the provided outline, focusing on the background of Syk and its inhibition, without introducing specific detailed research findings or data tables pertaining directly to this compound, as those sections were not included in the given outline. This compound is known to be a novel, investigational, selective small molecule inhibitor of Syk probechem.comhutch-med.commedchemexpress.com.

Molecular and Cellular Mechanisms of Hmpl 523 Action

Direct Enzymatic Inhibition Profile of Recombinant Syk

HMPL-523 demonstrates potent direct enzymatic inhibition of recombinant Syk. It is characterized by a high affinity for Syk, exhibiting an IC50 (half maximal inhibitory concentration) of 25 nM (0.025 μM) uni.lutargetmol.com. This strong inhibitory activity has been consistently observed in recombinant enzymatic assays researchgate.netmedchemexpress.com. While this compound primarily targets Syk, it also exhibits inhibitory activity against other kinases, albeit at significantly higher concentrations, underscoring its selectivity for Syk.

Table 1: Inhibitory Profile of this compound Against Various Kinases

Kinase TargetIC50 (μM)
SYK0.025
FLT30.063
KDR0.390
LYN0.921
FGFR23.214
AUR A3.969
Source:

Modulation of Syk-Dependent Cellular Functions in Immune Cell Lines

Beyond its direct enzymatic inhibition, this compound effectively modulates a range of Syk-dependent cellular functions in various immune cell lines and human whole blood in vitro researchgate.netmedchemexpress.com. A notable effect is its potent inhibition of cell viability in Ba/F3 Tel-Syk cells, with an IC50 of 0.033 μM uni.lu. Furthermore, this compound has been shown to inhibit cell survival across a panel of B-cell lymphoma cell lines that exhibit SYK/BCR dysregulation, with IC50 values ranging from 0.4 to 2 μM uni.lu.

Impact on Proximal and Distal Signaling Pathway Components

This compound's inhibitory action on Syk extends to critical proximal and distal components of cell signaling pathways, particularly within the B-cell receptor signaling cascade.

Inhibition of B-cell Linker Protein (BLNK) Phosphorylation

A key mechanism of this compound's action involves blocking the phosphorylation of B-cell Linker Protein (BLNK) uni.lu. BLNK is a crucial adaptor protein positioned downstream of Syk in the BCR signaling pathway. The inhibition of BLNK phosphorylation by this compound has been observed in human mantle cell line REC-1 and human plasma cell line ARH-7777, with IC50 values of 0.105 μM and 0.173 μM, respectively uni.lu. This direct impact on BLNK phosphorylation highlights this compound's ability to disrupt early and essential events in Syk-mediated signaling.

Table 2: Inhibition of BLNK Phosphorylation by this compound in Human Cell Lines

Cell LineIC50 (μM)
REC-1 (Mantle Cell)0.105
ARH-7777 (Plasma Cell)0.173
Source: uni.lu

Downstream Effects on Cell Signaling Cascades

Syk plays a central role in the B-cell receptor signaling pathway, which is vital for the proliferation, differentiation, and survival of B lymphocytes uni.luguidetopharmacology.org. The abnormal activation of BCR signaling is closely linked to the development and progression of B-cell lymphoma uni.lu. By inhibiting Syk, this compound effectively disrupts these downstream signaling cascades. Research indicates that Syk inhibition by this compound can lead to cell cycle arrest in diffuse large B-cell lymphoma (DLBCL) cells. Furthermore, this compound's inhibitory effects extend to blocking cellular proliferation in other B-cell malignancies, including follicular lymphoma (FL), mantle cell lymphoma (MCL), and Burkitt lymphoma. Notably, this compound has demonstrated synergistic activities when combined with other therapeutic agents, such as BTK inhibitors, PI3Kδ inhibitors, and Bcl2 family inhibitors, in inducing cell death in human diffused large B-cell lymphoma (DLBCL) uni.lu.

Influence on Cell Survival and Apoptosis in Malignant B-cells

This compound significantly influences the survival and induces apoptosis in malignant B-cells. It potently inhibits cell survival in a panel of B-cell lymphoma cell lines characterized by SYK/BCR deregulation, with IC50 values ranging from 0.4 to 2 μM uni.lu. Consistent with its impact on cell viability, this compound has been shown to increase the apoptotic rate in REC-1 cells, a human mantle cell line uni.lu. This induction of programmed cell death is a critical mechanism contributing to its observed anti-tumor activity in preclinical models of B-cell malignancy.

Preclinical Pharmacological Characterization of Hmpl 523

In Vitro Pharmacokinetic Attributes

Preclinical characterization of HMPL-523 has focused on evaluating its in vitro pharmacokinetic attributes, which are crucial for understanding its disposition within the body.

Metabolic Stability Evaluations

While this compound (referred to as compound 41 in some studies) has been reported to possess a favorable preclinical pharmacokinetic profile, specific numerical data for its in vitro metabolic stability, such as half-life in human liver microsomes or hepatocytes, are not explicitly detailed in the available search results acs.org. However, in vivo studies in mice indicated that compound 28, a related compound, was "quickly cleared" acs.org. Metabolic stability assays are routinely employed in drug discovery to predict a compound's in vivo behavior and hepatic clearance by incubating the drug candidate with liver microsomes or hepatocytes nuvisan.comevotec.comsrce.hr.

Plasma Protein Binding Characteristics

Plasma protein binding is a key determinant of a drug's distribution and free concentration at the site of action. For this compound (referred to as compound 41), its plasma protein binding has been characterized in both human and mouse plasma acs.org.

Table 1: Plasma Protein Binding of this compound

SpeciesPlasma Protein Binding (%)
Human82.9
Mouse92.8
acs.org

Compared to R406, the active metabolite of fostamatinib (B613848), this compound exhibited lower plasma protein binding (R406: 98.5% in human, 98.1% in mouse) acs.org. This difference resulted in a significantly higher free fraction of this compound in human blood (10-fold higher) and mouse blood (3-fold higher) compared to unbound R406, contributing to its enhanced effectiveness in Syk-dependent whole blood assays acs.org.

Theoretical Basis of Tissue Distribution in Preclinical Models

Preclinical studies of this compound have indicated extensive tissue distribution nih.govuni.lu. This characteristic is considered particularly important for treating tissue-oriented autoimmune diseases, where the drug needs to reach the affected tissues to exert its therapeutic effects nih.govuni.lu. Research on this compound has confirmed its extensive tissue distribution by demonstrating strong efficacy in preclinical models of rheumatoid arthritis (RA) and lupus, even with relatively low plasma concentrations nih.govuni.lu. For a related compound (compound 28), it was observed to be widely distributed with a steady-state volume of distribution (Vss) of 7.0 L/kg in mice, suggesting a similar favorable distribution profile for this compound acs.org.

Selectivity Profile Against Off-Target Kinases

This compound is characterized as a highly selective inhibitor of Syk nih.govuni.lumedchemexpress.comnih.gov. Its design aimed to eliminate off-target toxicities, such as hypertension and severe diarrhea, which were associated with earlier Syk inhibitors like fostamatinib due to their poor kinase selectivity nih.govuni.lu.

This compound potently inhibits Syk with an IC50 of 25 nM medchemexpress.comrsc.org. Its selectivity profile against a panel of other kinases has been evaluated, demonstrating superior selectivity compared to R406, especially against Kinase Insert Domain Receptor (KDR) and Rearranged during Transfection (RET) nih.gov.

Table 2: Selectivity Profile of this compound Against Off-Target Kinases (IC50 Values)

KinaseThis compound IC50 (µM) medchemexpress.comThis compound IC50 (nM) hutch-med.comFostamatinib IC50 (nM) hutch-med.com
SYK0.02525 ± 554 ± 16
FLT30.063--
KDR0.390--
LYN0.921--
FGFR23.214>300089
AUR A3.969--
JAK1->300120
JAK2->30030
JAK3->300480
FGFR1->3000-
FGFR3->3000-

Note: Some IC50 values are reported in µM in one source and nM in another. Where available, both are presented or the most precise. Dashes indicate data not found in the provided sources for that specific comparison.

This compound also effectively inhibits the phosphorylation of Syk and its downstream signaling molecules, such as BLNK, ERK, AKT, PLCy1, and P38, in vitro nih.gov. It potently inhibits B-cell activation in human whole blood with an EC50 of 0.157 µM, and anti-IgD antibody-induced B-cell activation in rat and mouse whole blood with EC50 values of 0.546 µM and 1.000 µM, respectively nih.gov.

In Vitro Research Studies and Cellular Efficacy

Comprehensive Evaluation in B-cell Lymphoma Cell Lines

The efficacy of HMPL-523 has been systematically assessed across a variety of B-cell lymphoma cell lines, particularly those with dysregulation in the Syk/BCR signaling pathway. researchgate.net

In vitro studies have demonstrated that this compound potently inhibits the survival and proliferation of malignant B-cells. researchgate.net The compound's effect on cell viability was evaluated in a panel of B-cell lymphoma cell lines, where it showed significant inhibitory activity. researchgate.net The half-maximal inhibitory concentrations (IC50) for cell survival were found to be in the range of 0.4 to 2 μM across these cell lines. researchgate.net

Further investigation in the Ba/F3 Tel-Syk cell line, a model dependent on Syk for proliferation, revealed that this compound inhibited cell viability with an IC50 of 0.033 μM. researchgate.net Assays such as the CellTiter-Glo luminescent and CCK-8 cell viability assays were utilized to quantify these effects. researchgate.nethutch-med.com The compound also demonstrated potent inhibition of the Syk signaling pathway by blocking the phosphorylation of downstream proteins like BLNK in cell lines such as REC-1 and ARH-77. hutch-med.com

Cell LineDescriptionThis compound IC50 (µM)
Various B-cell lymphoma linesPanel of cell lines with SYK/BCR deregulation0.4 - 2
Ba/F3 Tel-SykSyk-dependent cell line0.033
REC-1Human mantle cell lymphoma (p-BLNK inhibition)0.105
ARH-77Human plasma cell leukemia (p-BLNK inhibition)0.173

Consistent with its effects on cell viability, this compound has been shown to induce programmed cell death, or apoptosis, in malignant B-cells. researchgate.nethutch-med.com In studies using the REC-1 mantle cell lymphoma line, treatment with this compound led to an increased rate of apoptosis. researchgate.net The induction of apoptosis was confirmed through methods such as Annexin-V and Propidium Iodide (PI) staining, which identify apoptotic cells by detecting changes in the cell membrane. hutch-med.com

Synergistic Therapeutic Potential with Other Pathway Modulators

A key area of investigation has been the potential for this compound to work in concert with other targeted therapies to enhance anti-tumor effects. Research has shown that this compound exhibits synergistic activity when combined with inhibitors of other critical signaling pathways in B-cell malignancies, particularly in Diffuse Large B-cell Lymphoma (DLBCL) cells. researchgate.nethutch-med.com

Preclinical data indicate that this compound has synergistic effects when used in combination with phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. researchgate.net The PI3Kδ pathway is another crucial signaling cascade downstream of the BCR. nih.gov The combined inhibition of both Syk and PI3Kδ may provide a more comprehensive blockade of BCR signaling, leading to enhanced cell killing in DLBCL. researchgate.net

This compound has demonstrated synergistic activity with inhibitors of the B-cell lymphoma 2 (BCL2) family of anti-apoptotic proteins. researchgate.net BCL2 proteins are key regulators of cell survival, and their overexpression is a common feature in many B-cell malignancies. nih.govmdpi.com By concurrently inhibiting Syk-mediated survival signals and directly targeting the BCL2 anti-apoptotic machinery, this combination can more effectively induce apoptosis in cancer cells. researchgate.net

Synergistic effects have also been observed when this compound is combined with Bruton's Tyrosine Kinase (BTK) inhibitors. researchgate.net Like Syk, BTK is a critical kinase in the BCR signaling pathway. nih.gov The simultaneous inhibition of these two distinct nodes within the same pathway appears to result in a more potent anti-tumor response in DLBCL cells than either agent alone. researchgate.net

Combinatorial Efficacy with Chemotherapeutic and Other Targeted Agents

Preclinical in vitro studies have explored the potential of this compound (sovleplenib) to act synergistically with other anti-cancer agents in various lymphoma cell lines. Research indicates that this compound demonstrates synergistic effects when combined with several classes of targeted therapies, particularly in models of Diffuse Large B-cell Lymphoma (DLBCL).

Published findings highlight the synergistic activity of this compound with inhibitors of key signaling pathways implicated in B-cell malignancies. Specifically, synergistic effects on cell killing have been observed in human DLBCL cell lines when this compound is combined with Bruton's tyrosine kinase (BTK) inhibitors, phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, and B-cell lymphoma 2 (Bcl2) family inhibitors. researchgate.netmedchemexpress.com The detailed molecular mechanisms that underpin these synergistic interactions are still under investigation. researchgate.net

While the primary focus of published preclinical combination studies has been on targeted agents, the potential for synergy with conventional chemotherapeutic drugs has also been suggested. The rationale for such combinations lies in the potential for non-overlapping mechanisms of action and the ability to target cancer cells through different pathways, potentially leading to enhanced efficacy and overcoming drug resistance. However, at present, detailed in vitro data from studies specifically combining this compound with traditional chemotherapeutic agents, such as the components of the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) or other agents like bendamustine (B91647) and gemcitabine, are not extensively available in the public domain.

The following table summarizes the observed combinatorial effects of this compound with other targeted agents in DLBCL cell lines.

Combination Agent ClassCell LineObserved EffectReference
BTK InhibitorDiffuse Large B-cell Lymphoma (DLBCL)Synergistic researchgate.netmedchemexpress.com
PI3Kδ InhibitorDiffuse Large B-cell Lymphoma (DLBCL)Synergistic researchgate.netmedchemexpress.com
Bcl2 Family InhibitorDiffuse Large B-cell Lymphoma (DLBCL)Synergistic researchgate.netmedchemexpress.com

Further research is warranted to elucidate the combinatorial efficacy of this compound with a broader range of chemotherapeutic agents and to provide quantitative data to support the development of novel combination therapies for B-cell malignancies.

In Vivo Preclinical Efficacy Studies in Disease Models

Efficacy in Murine Models of Autoimmune Disorders

HMPL-523 has shown strong dose-dependent efficacies in various murine and rodent models of autoimmune diseases. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net

Immune Thrombocytopenia (ITP) Models

In murine models of immune thrombocytopenia (ITP), this compound demonstrated significant in vivo efficacy. The compound's mechanism of action in ITP involves preventing the destruction of opsonized platelets and inhibiting auto-antibody formation, which are key pathological processes in the disorder. hutch-med.combioworld.comresearchgate.net

Dose Cohort (mg QD)This compound ORR (%)Placebo ORR (%)
10050.09.1
20033.39.1
30068.89.1
40033.39.1

The durable response rate (DRR) at the 300 mg dose level was 31.3%, compared to 9.1% in the placebo group. researchgate.netmdpi.com this compound is currently undergoing Phase III clinical development for ITP. researchgate.netspringer.comnih.govhutch-med.combioworld.commdpi.commdpi.com

Autoimmune Hemolytic Anemia (AIHA) Models

This compound has exhibited strong in vivo efficacies in murine models of autoimmune hemolytic anemia (AIHA). These effects were observed in a dose-dependent manner, indicating a clear relationship between the compound's concentration and its therapeutic effect in these models. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net The compound is currently in Phase II/III development for warm AIHA (wAIHA). researchgate.netspringer.comnih.govacs.org

Chronic Graft-Versus-Host Disease (cGVHD) Models

In murine models of chronic Graft-Versus-Host Disease (cGVHD), this compound demonstrated strong in vivo efficacies. cGVHD is a complex condition characterized by B-cell stimulation, autoantibody production, and systemic fibrosis, all of which are influenced by Syk-mediated pathways. The observed dose-dependent effects of this compound highlight its potential in modulating the immune responses underlying cGVHD. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov

Collagen-Induced Arthritis (CIA) Models in Rodents

This compound has shown significant in vivo efficacy in rodent models of collagen-induced arthritis (CIA), a widely used preclinical model for rheumatoid arthritis. In a rat model of CIA, this compound demonstrated strong dose-dependent effects. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net

Furthermore, in a mouse CIA model, this compound significantly and dose-dependently reduced the arthritis score of the paws. At a dose of 30 mg/kg once daily (QD), the compound nearly reversed the progression of the disease to its normal status, demonstrating substantial therapeutic potential. acs.org

Table 2: Inhibition Rate of Arthritis Score in Mouse CIA Model by this compound

Dose (mg/kg QD)Inhibition Rate (%)
1-8.3
37.7
1096.5
30159.3

Note: A negative inhibition rate indicates an increase in arthritis score compared to control, while a rate over 100% suggests reversal beyond baseline. acs.org

Anti-Tumor Activity in Xenograft Models of Hematological Malignancies

This compound has exhibited potent anti-tumor activity in preclinical xenograft models of B-cell malignancies, consistent with Syk's role in B-cell receptor signaling critical for the development and survival of several lymphoma subtypes. researchgate.netprobechem.commedchemexpress.comtargetmol.comresearchgate.netresearchgate.netashpublications.orgresearchgate.netresearchgate.net

B-cell Lymphoma Xenograft Models

In vitro, this compound potently inhibited the viability of various B-cell lymphoma cell lines that exhibit SYK/BCR deregulation, with IC50 values ranging from 0.4 to 2 μM. probechem.comresearchgate.net The compound effectively blocked the phosphorylation of BLNK, a downstream protein of Syk, in human mantle cell line REC-1 (IC50 of 0.105 µM) and human plasma cell line ARH-7777 (IC50 of 0.173 μM). probechem.commedchemexpress.comresearchgate.net Additionally, this compound inhibited the cell viability of Ba/F3 Tel-Syk with an IC50 of 0.033 μM. probechem.commedchemexpress.comresearchgate.net

In vivo studies using REC-1 subcutaneous xenograft models demonstrated significant anti-tumor activity. Daily oral administration of this compound at 100 mg/kg resulted in a tumor growth inhibition (TGI) of 59%. probechem.commedchemexpress.comtargetmol.comresearchgate.net

Furthermore, this compound showed synergistic activities when combined with other agents, such as BTK inhibitors, PI3Kδ inhibitors, and Bcl2 family inhibitors, in inducing cell death in human diffuse large B-cell lymphoma (DLBCL) cells. probechem.commedchemexpress.comresearchgate.net Preliminary anti-tumor activity has also been observed in indolent lymphomas, including chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) and follicular lymphoma (FL), in early-phase clinical studies. Among 21 efficacy-evaluable patients, 4 (19.0%) achieved partial response (3 out of 10 FL patients and 1 out of 3 CLL/SLL patients), and 9 (40%) achieved stable disease. researchgate.net

Studies in Specific Lymphoma Subtypes (e.g., Diffuse Large B-cell Lymphoma, Mantle Cell Lymphoma)

This compound exhibits potent inhibitory effects on SYK and its downstream signaling, which is crucial in the pathology of several lymphoma subtypes. In human mantle cell lymphoma (MCL) cell line REC-1, this compound effectively blocked the phosphorylation of BLNK, a protein downstream of SYK, with an IC50 of 0.105 µM. Similar inhibition was observed in the human plasma cell line ARH-7777, with an IC50 of 0.173 µM medchemexpress.comprobechem.comtargetmol.com.

Furthermore, this compound demonstrated the ability to inhibit cell viability across a panel of B-cell lymphoma cell lines that exhibit SYK/BCR deregulation, showing IC50 values ranging from 0.4 to 2 µM probechem.com. The compound was also found to increase the apoptotic rate in REC-1 cells medchemexpress.comprobechem.comhutch-med.com.

In the context of Diffuse Large B-cell Lymphoma (DLBCL), this compound has shown synergistic anti-tumor activities when combined with other therapeutic agents, including BTK inhibitors, PI3Kδ inhibitors, and Bcl2 family inhibitors medchemexpress.comprobechem.comtargetmol.comhutch-med.com. This suggests a potential for combination therapies to enhance efficacy in DLBCL. Preclinical research indicates that SYK inhibition, as achieved by this compound, can block cellular proliferation in several lymphoma types, including follicular lymphoma (FL), mantle cell lymphoma (MCL), and Burkitt lymphoma nih.gov.

Table 1: In Vitro Inhibitory Activity of this compound on Key Kinases and Lymphoma Cell Lines

Target/Cell LineIC50 (µM)Reference
SYK0.025 medchemexpress.comtargetmol.com
FLT30.063 medchemexpress.comtargetmol.com
KDR0.390 medchemexpress.comtargetmol.com
LYN0.921 medchemexpress.comtargetmol.com
FGFR23.214 medchemexpress.comtargetmol.com
AUR A3.969 medchemexpress.comtargetmol.com
BLNK phosphorylation (REC-1)0.105 medchemexpress.comprobechem.comtargetmol.com
BLNK phosphorylation (ARH-7777)0.173 medchemexpress.comprobechem.comtargetmol.com
Ba/F3 Tel-Syk cell viability0.033 medchemexpress.comprobechem.comtargetmol.com

Assessment of Tumor Growth Inhibition (TGI) in Xenograft Models

In vivo studies have confirmed the anti-tumor efficacy of this compound in various xenograft models. Oral administration of this compound at 100 mg/kg significantly inhibited tumor growth in the REC-1 subcutaneous xenograft model medchemexpress.comtargetmol.comhutch-med.com. Specifically, this compound demonstrated potent anti-tumor activity in B-cell lymphoma REC-1, achieving a tumor growth inhibition (TGI) of 59% in SYK-dependent xenograft models medchemexpress.comtargetmol.com.

Beyond tumor growth inhibition, this compound also demonstrated an ability to increase the life span of mice bearing Ba/F3TEL-SYK tumors following intravenous injection hutch-med.com. This was accompanied by the down-regulation of phosphorylation of TEL-SYKY352 and its downstream molecules in the spleens of BaF3TEL-SYK tumor-bearing mice, indicating a direct effect on the SYK signaling pathway in vivo hutch-med.com. These preclinical findings underscore this compound's potential as an effective therapeutic agent for B-cell malignancies by targeting SYK.

Table 2: Tumor Growth Inhibition (TGI) of this compound in Xenograft Models

ModelThis compound Dose (mg/kg)AdministrationTumor Growth Inhibition (TGI)Reference
REC-1 subcutaneous xenograft100Oral, daily59% medchemexpress.comtargetmol.com
Ba/F3TEL-SYK tumorsNot specified (increased lifespan)IntravenousIncreased lifespan hutch-med.com

Advanced Research Methodologies Applied to Hmpl 523

Proteomic and Phosphoproteomic Analyses of Syk Inhibition

Proteomic and phosphoproteomic analyses are crucial for understanding how HMPL-523 modulates protein expression and phosphorylation states within cells, particularly concerning the Syk signaling pathway. Studies have demonstrated that this compound effectively inhibits Syk activity by blocking the phosphorylation of downstream proteins.

Specifically, this compound has been shown to block the phosphorylation of BLNK (B-cell linker protein), a key downstream protein in the Syk signaling pathway. This effect was observed in human mantle cell line REC-1 and human plasma cell line ARH-7777. The half-maximal inhibitory concentration (IC50) values for this inhibition indicate the compound's potency. medchemexpress.comresearchgate.net

Table 1: Inhibition of BLNK Phosphorylation by this compound

Cell LineTarget ProteinIC50 (µM)Detection Method
Human Mantle Cell Line REC-1BLNK0.105Western blot
Human Plasma Cell Line ARH-7777BLNK0.173Western blot

These findings, often detected through techniques like Western blot, provide direct evidence of this compound's ability to interfere with Syk-mediated signaling at a molecular level, supporting its role as a potent Syk inhibitor. researchgate.nethutch-med.com

Gene Expression Profiling in Response to this compound Treatment

Gene expression profiling studies are employed to understand the global transcriptional changes induced by this compound treatment in various cellular contexts. These analyses aim to identify specific genes and pathways whose expression levels are altered, providing insights into the broader cellular responses to Syk inhibition.

While general gene expression profiling studies have been conducted in the context of Syk inhibitors and B-cell malignancies, specific detailed findings on the precise gene expression changes or affected pathways directly attributable to this compound treatment are not extensively detailed in publicly available summaries. larvol.com However, such profiling is a standard methodology used to understand the drug's impact on cellular biology, including its anti-tumor activities and effects on immune responses. These studies contribute to identifying potential biomarkers for sensitivity to Syk inhibition and understanding the mechanisms of action. dntb.gov.ua

High-Throughput Screening Approaches for Novel Synergies

High-throughput screening (HTS) approaches are critical for efficiently identifying novel drug combinations that exhibit synergistic effects, where the combined efficacy of two or more agents is greater than the sum of their individual effects. This compound has demonstrated significant synergistic activities when combined with other targeted therapies.

Research has shown that this compound exhibits synergistic activities in killing human diffused large B cell lymphoma (DLBCL) cells when combined with inhibitors of Bruton Tyrosine Kinase (BTK), Phosphoinositide 3-Kinase delta (PI3Kδ), and Bcl2 family proteins. medchemexpress.comselleckchem.combiorxiv.org This indicates that co-targeting different pathways involved in B-cell survival and proliferation can enhance the therapeutic outcome.

Table 2: Synergistic Activities of this compound in DLBCL Cells

This compound Combination PartnerObserved Synergistic EffectTarget Cell Line
BTK InhibitorsEnhanced killing of human diffused large B cell lymphomaDLBCL
PI3Kδ InhibitorsEnhanced killing of human diffused large B cell lymphomaDLBCL
Bcl2 Family InhibitorsEnhanced killing of human diffused large B cell lymphomaDLBCL

The detailed mechanisms underlying these observed synergisms are still under active investigation, suggesting ongoing research to fully elucidate the molecular basis of these beneficial interactions. researchgate.net While this compound itself was derived from an HTS hit during its initial discovery and optimization, the application of HTS specifically to uncover these novel synergistic combinations with this compound aligns with modern drug discovery strategies for combination therapies. yale.edunih.govresearchgate.netnih.gov

Computational Modeling and Molecular Dynamics Simulations of Syk-HMPL-523 Interactions

Computational modeling and molecular dynamics (MD) simulations are indispensable tools for understanding the precise interactions between this compound and its target protein, Syk, at an atomic level. These methods provide insights into binding affinity, conformational changes, and the stability of the drug-target complex.

Molecular docking and MMGBSA-based binding energy analyses have been utilized to predict and validate the binding efficacy of Syk inhibitors, including this compound and its analogs, to the Syk enzyme. nih.gov These initial computational studies are often followed by molecular dynamics simulations to further understand the dynamic processes within the biological system upon ligand binding. nih.gov

For instance, docking studies involving analogs of Sovleplenib (this compound, referred to as compound 41 in some studies) with the crystal structure of Syk (e.g., complexed with R406, PDB code: 3FQS) have been performed. These studies reveal key interactions between the compound and the kinase's active site, including its ATP pocket. Such computational efforts are crucial in the medicinal chemistry process, guiding structure-activity relationship (SAR) investigations and optimizing compounds for potency, selectivity, and desirable pharmacokinetic profiles. The application of these advanced computational techniques facilitates the rational design and optimization of Syk inhibitors.

Future Directions and Translational Research Pathways for Hmpl 523

Investigation of Additional Molecular Targets Beyond Canonical Syk Pathway

While HMPL-523 is primarily characterized as a highly selective Syk inhibitor, preclinical investigations have indicated its inhibitory activity against a broader spectrum of kinases, albeit with lower potency compared to its action on Syk. guidetopharmacology.org Specifically, studies have reported that this compound inhibits Fms-like tyrosine kinase 3 (FLT3), kinase insert domain receptor (KDR), Lyn kinase (LYN), fibroblast growth factor receptor 2 (FGFR2), and Aurora kinase A (AUR A) with varying half-maximal inhibitory concentrations (IC50s). guidetopharmacology.org This multi-kinase inhibition profile, with Syk being the most potently inhibited target (IC50 of 25 nM), suggests potential pharmacological effects beyond the canonical Syk pathway. guidetopharmacology.orgidrblab.net

Table 1: this compound Kinase Inhibition Profile

Kinase TargetIC50 (µM) guidetopharmacology.org
Syk0.025
FLT30.063
KDR0.390
LYN0.921
FGFR23.214
AUR A3.969

Exploration of this compound in Other Inflammatory or Proliferative Disease Models

The established role of Syk in various immune and proliferative disorders provides a strong rationale for exploring this compound in a wider range of disease models. Beyond its current clinical focus on ITP, B-cell lymphomas, and wAIHA, preclinical data supports its potential utility in other conditions. mdpi.comciteab.comwikipedia.orgaacrjournals.orgfrontiersin.orgmrc.ac.ukguidetopharmacology.orgmims.comnih.gov

Preclinical studies have demonstrated the efficacy of this compound in murine models of chronic graft-versus-host disease (cGVHD) and a rat model of collagen-induced arthritis (CIA). wikipedia.org Earlier preclinical investigations also indicated strong efficacy in models of rheumatoid arthritis (RA) and lupus. While this compound was previously discontinued (B1498344) for development in rheumatoid arthritis and lupus vulgaris frontiersin.org, the underlying preclinical evidence suggests that further exploration in these or similar autoimmune conditions, perhaps with refined patient selection or combination strategies, could be warranted. The broad involvement of Syk in FcγR-mediated signaling, B-cell activation, and mast cell degranulation underscores its relevance across a spectrum of inflammatory and autoimmune pathologies.

Future research could focus on:

Other Autoimmune Diseases: Investigating this compound in models of systemic lupus erythematosus (SLE), multiple sclerosis, or other autoimmune conditions where Syk signaling is implicated in pathogenesis.

Fibrotic Disorders: Given the role of inflammatory pathways in fibrosis, exploring this compound in models of fibrotic diseases, such as idiopathic pulmonary fibrosis or liver fibrosis, could reveal new therapeutic avenues.

Additional Hematologic Malignancies: While already in lymphoma trials, further investigation into other hematologic cancers where Syk plays a critical role, such as certain leukemias, could expand its oncological applications.

Development of Preclinical Biomarkers for Activity Prediction

The identification and validation of preclinical biomarkers are crucial for predicting therapeutic response, monitoring pharmacodynamic activity, and guiding patient selection in clinical trials. For this compound, the development of such biomarkers is an ongoing area of research.

Pharmacodynamic (PD) studies have shown that this compound inhibits anti-IgE-induced basophil activation (CD63+) in an ex vivo human whole blood assay, indicating its ability to modulate Syk-dependent cellular functions. Furthermore, this compound has been shown to block the phosphorylation of BLNK, a downstream protein in the Syk signaling pathway, in human mantle cell line REC-1 and human plasma cell line ARH-7777. guidetopharmacology.org These observations provide direct evidence of its on-target activity at a molecular level.

Future efforts in biomarker development for this compound should aim to:

Identify Predictive Biomarkers: Discovering markers that can identify patients most likely to respond to this compound therapy, potentially through genomic, proteomic, or cellular profiling. This could involve assessing baseline Syk pathway activation or specific genetic aberrations.

Refine Pharmacodynamic Biomarkers: Further validating and exploring additional PD biomarkers that robustly reflect Syk inhibition in relevant tissues or peripheral blood, beyond basophil activation and BLNK phosphorylation. This could include other phosphorylation events downstream of Syk or changes in expression of Syk-regulated genes.

Correlate Preclinical and Clinical Biomarkers: Establishing strong correlations between preclinical biomarker findings and clinical outcomes will be essential for translating these insights into clinical practice and guiding future drug development.

Designing Novel Combination Strategies Based on Mechanistic Understanding

The selective inhibition of Syk by this compound presents a compelling opportunity for combination therapies, particularly in complex diseases where multiple signaling pathways contribute to pathology or where resistance mechanisms emerge. The design of this compound with high selectivity was specifically intended to facilitate safe combination with other therapeutic agents to maximize efficacy.

Preclinical data has already demonstrated the synergistic activity of this compound in combination with other targeted agents. In human diffuse large B-cell lymphoma (DLBCL) cell lines, this compound showed synergistic effects when combined with Bruton's tyrosine kinase (BTK) inhibitors, PI3Kδ inhibitors, and Bcl-2 family inhibitors. guidetopharmacology.org This mechanistic rationale is particularly relevant in B-cell malignancies, where BCR signaling, PI3K pathway activation, and anti-apoptotic mechanisms are often dysregulated.

Future directions for combination strategies include:

Targeting Parallel or Downstream Pathways: Combining this compound with inhibitors of other pathways that are co-activated or serve as escape routes in Syk-driven diseases. Examples include BTK inhibitors, PI3K inhibitors, or agents targeting other survival pathways.

Immunomodulatory Combinations: Exploring combinations with immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor immunity or modulate inflammatory responses in autoimmune settings.

Standard of Care Integration: Investigating the efficacy and safety of this compound in combination with existing standard-of-care treatments for ITP, lymphomas, or other indications, aiming to improve response rates, duration of response, or overcome resistance.

Mechanism-Based Combination Design: Leveraging a deeper understanding of this compound's precise mechanism of action and potential resistance pathways to rationally design novel combination regimens that target vulnerabilities in disease biology. The need for additional studies to evaluate Syk inhibitors as monotherapy or in combination in high unmet-need lymphoma populations has been explicitly noted. mrc.ac.uk

Table 2: Potential Combination Partners for this compound (Preclinical Data)

Combination Partner ClassExample CompoundPubChem CIDRationale (Synergy) guidetopharmacology.org
BTK InhibitorIbrutinib24821094Inhibits parallel B-cell receptor signaling pathway
PI3Kδ InhibitorIdelalisib11625818Targets PI3K pathway, often co-activated in B-cell malignancies
Bcl-2 Family InhibitorVenetoclax49846579Induces apoptosis, counteracting anti-apoptotic mechanisms

Q & A

Q. What is the molecular mechanism of HMPL-523, and how does it differ from existing therapies for immune thrombocytopenia (ITP)?

this compound is a selective oral inhibitor of spleen tyrosine kinase (Syk), which modulates B-cell receptor signaling pathways critical in autoimmune-mediated platelet destruction . Unlike thrombopoietin receptor agonists (TPO-RAs) or anti-CD20 therapies (e.g., rituximab), this compound targets Syk to reduce platelet clearance rather than stimulating platelet production or depleting B cells. Preclinical studies demonstrated Syk inhibition reduces phosphorylation of downstream effectors (e.g., PLCγ2), suppressing aberrant immune activation .

Q. What are the key clinical development stages of this compound, and what evidence supports its progression to Phase III trials?

Phase Ib trials in ITP patients showed promising efficacy: the 300 mg qd dose group achieved an 80% overall response rate (ORR) and 40% durable response rate (DRR), with no severe thrombotic events or treatment discontinuations due to adverse effects . These results informed the design of the ongoing Phase III trial (NCT05029635), a randomized, double-blind, placebo-controlled study in China targeting adults with chronic ITP refractory to prior therapies .

Q. How are clinical endpoints (e.g., ORR, DRR) defined and measured in this compound trials?

ORR is defined as the proportion of patients achieving platelet counts ≥50×10⁹/L at least once during treatment. DRR requires sustained platelet counts ≥50×10⁹/L for ≥8/12 weeks without rescue therapies. These endpoints align with ITP treatment guidelines and prioritize both rapid response and durability .

Advanced Research Questions

Q. How do researchers address contradictions in efficacy data across this compound subpopulations (e.g., TPO-RA-refractory patients)?

Subgroup analyses in Phase Ib revealed 75% of patients in the 300 mg cohort were TPO-RA-refractory, yet the ORR remained 80% . To resolve apparent contradictions, researchers stratified data by prior therapy exposure and conducted pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify dose-dependent Syk inhibition thresholds. This approach isolates confounding variables and validates mechanistic consistency .

Q. What methodological considerations are critical for optimizing dose selection in this compound trials?

The Phase Ib trial employed a hybrid "3+3" dose-escalation design with adaptive Bayesian modeling to balance safety and efficacy. Doses (200–400 mg qd) were evaluated for Syk target engagement via ex vivo platelet aggregation assays, ensuring pharmacologically active exposures while avoiding off-target effects . Dose expansion phases incorporated PK/PD-driven simulations to refine the Phase III dosing regimen .

Q. How do preclinical models (e.g., B-cell lymphoma xenografts) inform this compound’s translational potential in autoimmune diseases?

In murine models of Syk/BCR-driven lymphomas, this compound demonstrated dose-dependent tumor growth inhibition (TGI) and apoptosis induction, with synergistic effects when combined with BTK inhibitors . These findings support its dual utility in hematologic malignancies and autoimmune disorders by highlighting Syk’s role in pathogenic B-cell signaling .

Q. What statistical methods are employed to ensure robustness in this compound’s Phase III trial design?

The Phase III trial uses a mixed-effects repeated measures (MERM) model to analyze longitudinal platelet counts, adjusting for baseline covariates (e.g., prior therapies, disease duration). Sample size calculations (powered at 90% with α=0.05) assume a 30% absolute difference in DRR between this compound and placebo, based on Phase Ib effect sizes .

Methodological Guidance for Researchers

Q. How should researchers design trials to evaluate this compound’s combination therapies?

Preclinical synergy studies (e.g., with anti-CD20 or TPO-RAs) should guide clinical trial designs. Use factorial designs to isolate combination effects, and prioritize endpoints like time to response and biomarker correlates (e.g., Syk phosphorylation levels) .

Q. What strategies mitigate bias in open-label extension studies of this compound?

Implement blinded endpoint adjudication committees and pre-specified statistical analysis plans (SAPs) to minimize observer bias. Use propensity score matching to compare extension-phase data with blinded trial segments .

Q. How can translational researchers leverage this compound’s PK/PD data for biomarker discovery?

Integrate plasma concentration-time profiles with dynamic biomarkers (e.g., platelet-associated IgG, Syk activity in peripheral blood mononuclear cells) using population PK/PD modeling. This identifies exposure-response relationships and predictive biomarkers for personalized dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.